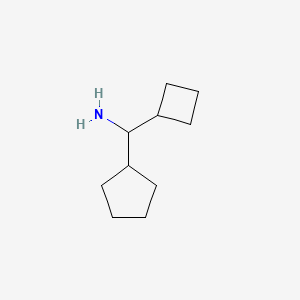

Cyclobutyl(cyclopentyl)methanamine

Description

Overview of Cycloalkyl Moieties (Cyclobutyl and Cyclopentyl) in Organic and Medicinal Chemistry

Cycloalkyl groups, especially cyclobutyl and cyclopentyl rings, are foundational components in the design of pharmacologically active molecules. Their incorporation into a chemical structure can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity.

The cyclobutyl ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol. nih.gov This inherent strain imparts unique conformational preferences and can be exploited to create specific three-dimensional shapes that may fit optimally into the binding pockets of biological targets like enzymes and receptors. nih.gov In drug development, the cyclobutyl moiety is often used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic profiles. For instance, replacing a gem-dimethyl linker with a cyclobutyl linker has been shown to enhance oral bioavailability and provide a balanced profile of potency and in vitro ADME (absorption, distribution, metabolism, and excretion) properties in certain drug candidates. nih.gov The defined structure of the cyclobutyl ring helps to restrict the conformational freedom of a molecule, which can lead to increased binding affinity and selectivity for its target. nih.govresearchgate.net

The cyclopentyl group, with a lower strain energy of 7.1 kcal/mol, offers a different set of properties. nih.gov It is a common hydrophobic scaffold used to occupy hydrophobic regions within protein binding sites. While less rigid than cyclobutane (B1203170), it still provides a degree of conformational constraint compared to open-chain alkyl groups. In several studies, the introduction of a cyclopentyl moiety has resulted in compounds with high potency. nih.gov The choice between a cyclobutyl and a cyclopentyl group allows medicinal chemists to fine-tune the size, shape, and lipophilicity of a molecule to achieve optimal interaction with its biological target. nih.gov

| Ring System | Strain Energy (kcal/mol) | Key Characteristics in Medicinal Chemistry |

| Cyclobutane | 26.3 | High strain, provides unique 3D conformations, used to improve metabolic stability and bioavailability. nih.gov |

| Cyclopentane (B165970) | 7.1 | Low strain, common hydrophobic element, provides conformational constraint. nih.gov |

| Cyclopropane | 28.1 | Highest strain, enhances π-character of C-C bonds, used to alter pKa and increase potency. nih.govnih.gov |

Significance of Substituted Methanamines as Versatile Chemical Scaffolds

Substituted methanamines (R-CH₂-NH-R') are a cornerstone of synthetic and medicinal chemistry. The methanamine unit serves as a fundamental structural motif and a versatile linker that connects different functional groups or cyclic systems. This framework is prevalent in a vast array of bioactive molecules and natural products. mdpi.com

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various substituents can be attached. nih.gov Substituted methanamines are excellent scaffolds because they allow for systematic modifications at multiple points—on the nitrogen atom and on the carbon atom(s) attached to the methylene (B1212753) bridge. This modularity is crucial for developing libraries of related compounds for high-throughput screening and for optimizing the properties of a lead compound. mdpi.com The nitrogen atom in the methanamine structure can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, which is critical for molecular recognition at a biological target. drugdesign.org Furthermore, the flexibility or rigidity of the scaffold can be tuned by selecting appropriate substituents, such as the cycloalkyl groups discussed previously.

Positioning of Cyclobutyl(cyclopentyl)methanamine within Advanced Synthetic Strategies and Structure-Activity Relationship Investigations

The specific compound, This compound , which combines a cyclobutyl ring, a cyclopentyl ring, and a methanamine linker, represents a logical construct for detailed structure-activity relationship (SAR) investigations. SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, enabling chemists to design more potent and selective compounds. mdpi.com

The synthesis of such a molecule would likely be part of a broader strategy to explore the chemical space around a particular pharmacophore. By creating a series of analogues where the cycloalkyl groups are varied (e.g., cyclopropyl (B3062369), cyclobutyl, cyclopentyl, cyclohexyl), researchers can probe the geometric and hydrophobic requirements of a receptor's binding site. nih.gov

For example, a research program might identify an initial "hit" compound with some desired activity. To optimize this hit, chemists would synthesize derivatives like this compound to answer key questions:

Size and Shape: Is the combination of a four-membered and a five-membered ring optimal for fitting into the target's binding pocket? How does activity change if one ring is made larger or smaller?

Hydrophobicity: How does the specific lipophilicity contributed by the cyclobutyl and cyclopentyl groups affect binding affinity and other properties like cell permeability?

Conformational Effects: Does the specific orientation of the two rings, dictated by the methanamine linker, lead to a favorable conformation for binding?

In one study, optimization of a drug candidate involved testing various cycloalkyl substituents, where a cyclopentyl group showed the highest potency, but a cyclobutyl derivative still retained high potency and selectivity. nih.gov This demonstrates the subtle yet critical role that the size of the cycloalkyl ring plays. This compound is thus a tool for dissecting these subtle structural effects, positioning it as a valuable probe in advanced medicinal chemistry research aimed at developing new therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(cyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-10H,1-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMICQCUOJANZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Detailed Reactivity Profiles of Cyclobutyl Cyclopentyl Methanamine Derivatives

General Amine Reactivity in Organic Transformations

The chemical behavior of cyclobutyl(cyclopentyl)methanamine is largely dictated by the nitrogen atom of the amine group. This nitrogen possesses a lone pair of electrons, making it both a base and a nucleophile, which allows it to participate in a wide array of organic reactions. byjus.comchemguide.co.uklibretexts.org

The lone pair of electrons on the nitrogen atom of this compound is readily available for donation to electron-deficient centers, defining its nucleophilic character. libretexts.orgfiveable.me This property is fundamental to its role in many chemical transformations, including nucleophilic substitution and addition reactions. fiveable.meyoutube.com The nucleophilicity of an amine is influenced by several factors, including steric hindrance and electronic effects. fiveable.me In the case of this compound, a secondary amine, the presence of two alkyl groups (cyclobutyl and cyclopentylmethyl) attached to the nitrogen slightly increases steric hindrance compared to a primary amine. fiveable.mefiveable.me However, secondary amines are generally considered to be more nucleophilic than primary amines. masterorganicchemistry.com This enhanced nucleophilicity is attributed to the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen atom. fiveable.me

The basicity of amines also correlates with their nucleophilicity, though it is not the only factor. masterorganicchemistry.com Secondary amines like this compound are typically more basic than primary amines. masterorganicchemistry.com This increased basicity translates to a greater tendency to donate its electron pair, thus enhancing its nucleophilicity. masterorganicchemistry.com

Alkylation Reactions

Secondary amines, such as this compound, readily undergo alkylation reactions with alkyl halides. chemguide.co.ukucalgary.ca This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.cayoutube.com This initial reaction forms a trialkylammonium salt. libretexts.org In the presence of excess amine or another base, the ammonium (B1175870) salt is deprotonated to yield a tertiary amine. chemguide.co.ukucalgary.calibretexts.org

However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. acs.orgmasterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to further reaction with the alkyl halide to form a quaternary ammonium salt. youtube.commasterorganicchemistry.com This can result in a mixture of products, making it difficult to selectively obtain the tertiary amine. ucalgary.cayoutube.com To control the extent of alkylation, specific strategies such as using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed to achieve self-limiting monoalkylation. acs.org

Acylation Reactions

This compound, as a secondary amine, reacts with acylating agents like acid chlorides and acid anhydrides to form N,N-disubstituted amides. orgoreview.comblogspot.comlumenlearning.comlibretexts.org This reaction is a nucleophilic acyl substitution. orgoreview.comopenstax.org The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. orgoreview.com This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product. orgoreview.com

Unlike alkylation, acylation of secondary amines is generally a clean and controllable reaction. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. orgoreview.com This deactivation prevents further acylation, thus avoiding overacylation products. orgoreview.comblogspot.comlibretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. byjus.comorgoreview.comblogspot.com

The oxidation of secondary amines like this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. researchgate.netdtic.mil Common products include nitrones and imines. rsc.org Strong oxidizing agents, such as ruthenium tetroxide (RuO₄), can oxidize secondary amines to amides. researchgate.net The mechanism often involves the formation of an imine intermediate. researchgate.net

The electrochemical oxidation of secondary amines typically produces a primary ammonium ion as the final product. mdpi.com The process generally involves the initial oxidation of the amine to a radical cation, followed by deprotonation and further oxidation. researchgate.net In some cases, oxidation can be achieved using milder reagents like iodosobenzene, which can convert secondary amines to imines. rsc.org The use of catalysts, such as manganese or iron porphyrins, can enhance the efficiency of these oxidations. rsc.org Another approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst for N-dealkylation reactions, which proceeds through an iminium cation intermediate. mdpi.com

Secondary amines can also react with aldehydes or ketones to form enamines. fiveable.melumenlearning.comlibretexts.orglibretexts.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=C double bond of the enamine. libretexts.org

Cycloalkane Ring Reactivity and Transformations

The reactivity of the cyclobutyl and cyclopentyl rings in this compound derivatives is significantly influenced by their inherent ring strain and the potential for carbocation rearrangements.

Cycloalkanes experience ring strain, a combination of angle strain and torsional strain, which affects their stability and reactivity. chemistrysteps.comlibretexts.org Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. chemistrysteps.comfiveable.me Torsional strain results from the eclipsing of bonds on adjacent atoms. fiveable.me

Cyclobutane (B1203170): The cyclobutane ring exhibits significant ring strain due to its constrained four-membered ring structure. libretexts.orgopenochem.org The internal C-C-C bond angles are approximately 90°, a considerable deviation from the ideal 109.5°. fiveable.meopenochem.org To alleviate some of the torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a puckered or bent conformation. libretexts.orgopenochem.org Despite this, cyclobutane is substantially less stable and more reactive than cyclopentane (B165970) and cyclohexane (B81311). libretexts.orgopenochem.org

Cyclopentane: The cyclopentane ring has much less ring strain compared to cyclobutane. libretexts.orgopenochem.org Its internal bond angles of about 108° are very close to the ideal tetrahedral angle, resulting in minimal angle strain. fiveable.meopenochem.org To minimize torsional strain, cyclopentane adopts a non-planar "envelope" conformation. openochem.org This makes cyclopentane significantly more stable than cyclobutane. libretexts.orgopenochem.org

The higher ring strain in the cyclobutyl group makes it more susceptible to ring-opening reactions and rearrangements that can relieve this strain. chemistrysteps.com

Reactions involving carbocation intermediates on or adjacent to the cycloalkane rings can lead to characteristic rearrangements, most notably Wagner-Meerwein rearrangements. mychemblog.comnumberanalytics.comwikipedia.org These rearrangements are driven by the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.comegyankosh.ac.in

Cyclobutyl Ring Rearrangements: A primary carbocation adjacent to a cyclobutane ring, such as a cyclobutylmethyl cation, is highly prone to rearrangement. stackexchange.com This rearrangement, known as a ring expansion, involves the migration of a carbon-carbon bond from the ring to the carbocationic center. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com This process converts the primary carbocation into a more stable secondary cyclopentyl carbocation and simultaneously relieves the significant ring strain of the four-membered ring. chemistrysteps.comstackexchange.com This type of rearrangement was first described by Dem'yanov and Lushnikov in 1903. thieme.de

Cyclopentyl Ring Rearrangements: While the cyclopentyl ring is more stable than the cyclobutyl ring, carbocations on or adjacent to it can also undergo rearrangements. openochem.org For instance, a secondary cyclopentyl carbocation can rearrange to a more stable tertiary carbocation if a suitable alkyl or hydride shift is possible. Ring expansion of a cyclopentyl system to a more stable six-membered cyclohexane ring can also occur, driven by the relief of the remaining, albeit smaller, ring strain in the five-membered ring. echemi.com Computational studies have explored the energetics of such rearrangements, indicating that hydride shifts can be energetically favorable processes.

These carbocation rearrangements are a key feature of the chemistry of cycloalkanes and can lead to the formation of structurally diverse products that may not be immediately obvious from the starting material. egyankosh.ac.inmsu.edu

Carbocation Formation and Subsequent Rearrangements

Ring Expansion Phenomena

A prominent reaction pathway for derivatives containing a cyclobutylmethylamine moiety is ring expansion, where the four-membered cyclobutane ring enlarges to a five-membered cyclopentane ring. This transformation is primarily driven by the relief of angle and torsional strain inherent in the cyclobutane ring (approximately 26.3 kcal/mol) and the formation of a more stable carbocation. stackexchange.commasterorganicchemistry.com

A classic example of this is the Demjanov rearrangement, which occurs when a cycloalkylmethylamine is treated with nitrous acid (HNO₂). slideshare.net In the case of a cyclobutylmethylamine, diazotization of the primary amine generates a highly unstable diazonium salt. This salt readily loses nitrogen gas (N₂) to form a primary cyclobutylmethyl carbocation. This primary carbocation can then undergo a rapid, irreversible rearrangement. The migration of one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center leads to the expansion of the ring and the formation of a more stable secondary cyclopentyl carbocation. stackexchange.comugent.be This rearrangement is a key method for converting cyclobutane systems into cyclopentane derivatives. ugent.beresearchgate.net

The general mechanism can be summarized as follows:

Diazotization: The primary amine reacts with nitrous acid to form a diazonium ion.

Carbocation Formation: The diazonium ion loses N₂ to generate a primary cyclobutylmethylcarbenium ion.

Rearrangement: A bond within the cyclobutane ring migrates, leading to the formation of a more stable secondary cyclopentyl carbocation. stackexchange.com

This ring expansion is a favorable process, driven by the significant relief of steric strain associated with the four-membered ring. stackexchange.com

Alkene Formation via Proton Loss

Following the formation of the cyclopentyl carbocation intermediate via ring expansion, alkene products can be generated through the loss of a proton (deprotonation) from a carbon atom adjacent to the positive charge. This elimination reaction is a common pathway for carbocations to achieve stability. In the reaction of cyclobutylmethylamine with nitrous acid, two primary alkene products are typically observed: cyclopentene (B43876) and methylenecyclobutane. slideshare.net

Cyclopentene Formation: The cyclopentyl carbocation can lose a proton from either of the adjacent methylene (B1212753) groups within the ring, leading to the formation of the stable, endocyclic alkene, cyclopentene.

Methylenecyclobutane Formation: Alternatively, before ring expansion, the initial cyclobutylmethyl carbocation can undergo a 1,2-hydride shift to form a tertiary cyclobutylcarbinyl cation, which can then lose a proton from the methyl group to yield the exocyclic alkene, methylenecyclobutane. Another pathway involves the direct loss of a proton from a carbon within the ring adjacent to the carbocation center, which can also lead to methylenecyclobutane. slideshare.net

The relative yields of these alkenes depend on reaction conditions and the stability of the respective transition states leading to each product.

Nucleophilic Attack Leading to Alcohol Derivatives

In the presence of a nucleophile, such as water (which is present in the aqueous nitrous acid solution), the carbocation intermediates formed during the Demjanov rearrangement can be trapped to yield alcohol derivatives. slideshare.net This nucleophilic attack is a competing reaction pathway to proton loss.

Cyclopentanol Formation: The secondary cyclopentyl carbocation, formed after ring expansion, can be attacked by a water molecule. Subsequent deprotonation of the resulting oxonium ion yields cyclopentanol. slideshare.net This is often a major product of the reaction.

Cyclobutylcarbinol Formation: The initial primary cyclobutylmethyl carbocation can also be trapped by water before it has a chance to rearrange. This nucleophilic attack leads to the formation of cyclobutylcarbinol (also known as cyclobutylmethanol). slideshare.net

The distribution of these alcohol products versus the alkene products is influenced by factors such as temperature, solvent, and the concentration of the nucleophile.

| Reactant | Reagent | Major Intermediates | Ring Expansion Product | Alkene Products | Alcohol Products |

| Cyclobutylmethylamine | Nitrous Acid (HNO₂) | Cyclobutylmethyl carbocation, Cyclopentyl carbocation | Yes | Cyclopentene, Methylenecyclobutane slideshare.net | Cyclopentanol, Cyclobutylcarbinol slideshare.net |

Role of Radical Intermediates in Reaction Pathways

Beyond ionic pathways involving carbocations, cyclobutylmethylamine derivatives can also react via radical intermediates. The cyclobutylmethyl radical is a key species in these reactions. A free radical is an electron-deficient, neutral species with an unpaired electron, typically residing in a p-orbital on an sp²-hybridized carbon. libretexts.org

A significant characteristic of the cyclobutylmethyl radical is its relative stability compared to smaller ring analogs like the cyclopropylmethyl radical. The rate of ring-opening for the cyclobutylmethyl radical is considerably slower (~5 × 10³ s⁻¹) than that of the cyclopropylmethyl radical (~10¹⁰–10¹¹ s⁻¹). rsc.org This enhanced stability makes the cyclobutylmethyl system a useful component in controlled radical reactions, as it is less prone to undesired rearrangements.

The stability of radicals is influenced by alkyl substitution and resonance, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. libretexts.org The kinetics of ring-opening for cyclobutylmethyl radicals are much faster than for the corresponding anions but slower than for the cations, highlighting the distinct reactivity profiles of these different intermediates.

| Radical Intermediate | Ring-Opening Rate Constant (s⁻¹) | Relative Stability |

| Cyclopropylmethyl | ~10¹⁰–10¹¹ | Low |

| Cyclobutylmethyl | ~5 × 10³ | Moderate |

Ring-Opening and Cycloaddition Reactions in Small Ring Systems

The strain energy of the cyclobutane ring is a key factor that facilitates both ring-opening and cycloaddition reactions. masterorganicchemistry.comresearchgate.net

Ring-Opening Reactions: The four-membered ring can be opened under various conditions, including thermal, photochemical, acidic, or radical-initiated processes. researchgate.netpharmaguideline.com For instance, hydrogenation of cyclobutane derivatives with catalysts like nickel or platinum can lead to ring cleavage to form saturated, open-chain hydrocarbons, although this becomes more difficult with increasing ring size. pharmaguideline.com In reactions involving radical intermediates, the cyclobutylmethyl radical can undergo β-scission, where the ring opens to form the 4-pentenyl radical. This ring-opening is a unimolecular process that competes with other radical reactions. rsc.org

Cycloaddition Reactions: Cycloaddition reactions are powerful methods for ring formation in organic synthesis. libretexts.orgmdpi.com Systems containing cyclobutane moieties can participate in or be formed from such reactions.

[2+2] Cycloaddition: This reaction involves the combination of two alkene components to form a four-membered cyclobutane ring. These reactions can be initiated thermally or, more commonly, photochemically. libretexts.orgnih.govlibretexts.org The reverse reaction, a [2+2] cycloreversion, can lead to the cleavage of a cyclobutane ring. dokumen.pub

[4+2] Cycloaddition (Diels-Alder Reaction): While cyclobutane itself is not a typical substrate, the principles of cycloaddition are central to the synthesis and reactivity of cyclic systems. The Diels-Alder reaction combines a conjugated diene with a dienophile to form a six-membered ring. libretexts.orgmdpi.com The strain and electronic properties of substituents on a cyclobutane ring can influence its reactivity as part of a larger diene or dienophile system.

[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction can trimerize alkynes to form substituted benzene (B151609) rings and is a powerful tool for constructing polycyclic systems. uwindsor.ca

The reactivity of cyclobutane derivatives in these pericyclic reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orgdokumen.pub

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. libretexts.org For Cyclobutyl(cyclopentyl)methanamine, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ), integration, and signal splitting (multiplicity) are key parameters derived from a ¹H NMR spectrum. docbrown.infoyoutube.com

The structure of this compound contains several distinct proton environments: the methine proton (CH), the protons of the cyclobutyl ring, the protons of the cyclopentyl ring, and the amine (NH₂) protons.

Methine Proton (-CH-N): This single proton is attached to the carbon bearing both cycloalkyl groups and the amine. Its signal is expected to appear as a multiplet due to coupling with adjacent protons on both rings.

Cycloalkyl Protons: The protons on the cyclobutyl and cyclopentyl rings will produce complex multiplets in the upfield region of the spectrum, typically between 1.0 and 2.5 ppm. The overlapping signals can make precise assignment challenging without two-dimensional NMR techniques like COSY. nih.gov

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature. In some cases, these protons may not show coupling to adjacent CH protons. docbrown.info

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Amine (-NH ₂) | 1.0 - 2.5 | Broad Singlet | 2H |

| Cyclobutyl & Cyclopentyl Ring Protons | 1.1 - 2.2 | Multiplet | 16H |

| Methine (C H-N) | 2.5 - 3.0 | Multiplet | 1H |

Table 1: Predicted ¹H NMR Spectral Data for this compound. Chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). docbrown.info

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment within the molecule's carbon skeleton. docbrown.infodocbrown.info Given the potential for symmetry, the number of signals can indicate the molecule's stereochemistry.

For this compound, one would expect to see distinct signals for the methine carbon, as well as separate signals for the carbons of the cyclobutyl and cyclopentyl rings.

Methine Carbon (-CH-N): The carbon atom bonded to the nitrogen and both rings will appear at a characteristic downfield shift compared to the other alkane carbons, typically in the range of 50-65 ppm.

Cycloalkyl Carbons: The carbons of the cyclobutyl and cyclopentyl rings will resonate in the aliphatic region of the spectrum, generally between 20 and 45 ppm. The exact number of signals will depend on the molecule's symmetry. If the molecule is chiral and asymmetric, all ten carbons of the two rings could be chemically non-equivalent, leading to ten distinct signals in this region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclobutyl Ring (-C H₂-) | 20 - 35 |

| Cyclopentyl Ring (-C H₂-) | 25 - 45 |

| Methine (-C H-N) | 50 - 65 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. wiley-vch.de It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular weight. For this compound (C₁₀H₁₉N), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

| Ion | Formula | Calculated Mass (Da) |

| [M+H]⁺ | [C₁₀H₂₀N]⁺ | 154.1596 |

Table 3: Expected Protonated Molecular Ion in ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In this technique, the sample is first vaporized and separated into its components in the GC column before entering the mass spectrometer. imist.ma The most common ionization method used in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation of the molecule.

The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (M⁺) and numerous fragment ion peaks. For amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

The molecular ion (M⁺) for this compound has an m/z of 153. The fragmentation pattern would likely include ions resulting from the loss of either the cyclobutyl or cyclopentyl radical.

| Ion | Proposed Structure/Loss | m/z (Nominal Mass) |

| [M]⁺ | Molecular Ion | 153 |

| [M-C₄H₇]⁺ | Loss of cyclobutyl radical | 98 |

| [M-C₅H₉]⁺ | Loss of cyclopentyl radical | 84 |

| [C₅H₉]⁺ | Cyclopentyl cation | 69 |

| [C₄H₇]⁺ | Cyclobutyl cation | 55 |

Table 4: Potential Fragment Ions of this compound in GC-MS with Electron Ionization (EI).

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high resolution, sensitivity, and speed, making it an ideal technique for the quantitative analysis of compounds in complex mixtures. nih.govnih.gov The UPLC system provides superior chromatographic separation, while the tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection using modes like Multiple Reaction Monitoring (MRM).

In an MRM experiment, a specific precursor ion (typically the [M+H]⁺ ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences and enabling accurate quantification even at very low concentrations.

For quantitative analysis of this compound, a method could be developed to monitor the transition from its protonated molecule to a stable, high-intensity fragment ion.

| Parameter | Description |

| Chromatography | UPLC with a C18 column |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 154.2 ([M+H]⁺) |

| Product Ion (Q3) | A specific fragment, e.g., m/z 98.1 (from loss of cyclobutane) or m/z 84.1 (from loss of cyclopentane) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 5: Hypothetical UPLC-MS/MS Parameters for Quantitative Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" based on the vibrational frequencies of the bonds within the molecule. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its secondary amine and saturated cycloalkane components.

While a specific experimental spectrum for this compound is not publicly available, its expected characteristic infrared absorptions can be inferred from the known spectral data of its constituent functional groups and similar molecules. rockymountainlabs.com

Expected Characteristic FTIR Absorption Bands for this compound:

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3300 - 3500 | N-H Stretch | Secondary Amine | Weak to Medium, Sharp |

| 2850 - 3000 | C-H Stretch | sp³ C-H (Aliphatic) | Strong |

| ~2987 | C-H Stretch | CH₂ in Cyclobutane (B1203170) | Strong |

| ~2900 | C-H Stretch | C-H in Cyclopentane (B165970) | Strong |

| 1580 - 1650 | N-H Bend | Secondary Amine | Medium to Weak |

| ~1460 | C-H Bend (Scissoring) | CH₂ in Cyclopentane | Medium |

| ~1447 | C-H Bend (Scissoring) | CH₂ in Cyclobutane | Medium |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Medium |

| ~898 | Ring Deformation | Cyclobutane Ring | Variable |

| 813-910 | Ring Breathing Mode | Cyclopentyl Ring | Weak (IR), Strong (Raman) |

Data inferred from references rockymountainlabs.comdocbrown.infodtic.mildocbrown.infovscht.czacs.orgpressbooks.pubwpmucdn.comlibretexts.org.

The N-H stretching vibration for a secondary amine typically appears as a single, sharp peak in the 3300-3500 cm⁻¹ region, distinguishing it from primary amines which show two peaks. rockymountainlabs.comwpmucdn.com The strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching in the aliphatic cyclobutyl and cyclopentyl rings. docbrown.infolibretexts.org The bending vibrations for the CH₂ groups and the C-N stretching vibration further confirm the structure. The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations related to the ring structures, including the cyclobutane ring deformation and the cyclopentyl ring breathing mode, providing a unique pattern for identification. docbrown.infodocbrown.infoacs.org For comparison, the FTIR spectrum of the related compound N-methylcyclopentylamine shows characteristic peaks for the secondary amine and the cyclopentyl group. nih.govspectrabase.com

Single-Crystal X-ray Diffraction (XRD) Analysis for Definitive Solid-State Structure Determination

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures containing cyclobutane and cyclopentylamine (B150401) moieties allows for a detailed prediction of its solid-state characteristics.

Predicted Crystallographic Parameters and Structural Features for this compound (based on analogous structures):

| Parameter | Expected Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups. |

| Bond Lengths | C-C (cyclobutane): ~1.54-1.56 ÅC-C (cyclopentane): ~1.53-1.55 ÅC-N: ~1.47 ÅN-H: ~0.90 Å | Confirms covalent bonding and ring strain. |

| Bond Angles | C-C-C (cyclobutane): ~88°C-C-C (cyclopentane): ~105°C-N-C: ~112° | Reflects ring strain in cyclobutane and puckering in cyclopentane. |

| Conformation | Puckered cyclobutane ring; Envelope or twist conformation for cyclopentane ring. | Determines the overall shape of the molecule. |

| Intermolecular Interactions | N-H···N hydrogen bonding is expected to be a dominant feature, forming chains or networks. iucr.org | Governs the crystal packing and physical properties. |

Data inferred from references iucr.orgchemrxiv.orgiucr.orgresearchgate.netnih.gov.

The cyclobutane ring is known to adopt a puckered conformation to relieve some of its inherent ring strain, with internal C-C-C bond angles significantly deviating from the ideal tetrahedral angle. iucr.orgnih.gov The cyclopentane ring is also non-planar and typically adopts an envelope or twist conformation. iucr.org The crystal structure of cyclopentylamine monohydrate reveals that the molecules are linked by hydrogen bonds, forming layers. iucr.org A similar packing motif, dominated by N-H···N hydrogen bonds, would be anticipated for this compound, connecting the molecules into chains or sheets within the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from any byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of non-volatile compounds like this compound.

HPLC is a cornerstone technique for assessing the purity of chemical compounds. For aliphatic amines, which often lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity. thermofisher.comsigmaaldrich.comnih.gov Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Reversed-phase HPLC is the most common mode for separating such compounds.

Typical HPLC Conditions for Purity Analysis of this compound:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often with additives like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to improve peak shape) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV/Vis (following derivatization), ELSD, or CAD |

| Derivatization Reagent (Optional) | 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (B127526) (OPA), or phenylisothiocyanate (PITC) thermofisher.compsu.edu |

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally considered acceptable for many research applications. d-nb.info

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an unequivocal tool for both purity assessment and molecular weight confirmation. rsc.org As the separated components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined.

For this compound (Molecular Formula: C₁₀H₁₉N), the expected molecular weight is approximately 153.27 g/mol . In positive ion mode ESI, the compound would be expected to be detected as the protonated molecule [M+H]⁺.

Expected LC-MS Data for this compound:

| Parameter | Expected Result |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Expected m/z | ~154.28 |

| Significance | Confirms the molecular weight of the target compound. |

The LC-MS analysis provides an orthogonal method for purity confirmation, where the purity can be assessed based on the total ion chromatogram (TIC). Furthermore, the mass spectrum of the main peak provides definitive evidence of the compound's identity by confirming its molecular weight. nih.govresearchgate.net In some cases, derivatization is also used in LC-MS to improve ionization efficiency and chromatographic retention. researchgate.netddtjournal.com

Computational and Theoretical Studies on Cyclobutyl Cyclopentyl Methanamine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. arxiv.org These calculations can provide a detailed understanding of a molecule's inherent properties. wavefun.comfiveable.me

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com A particularly important application in drug discovery is molecular docking, which predicts how a small molecule (a ligand), such as Cyclobutyl(cyclopentyl)methanamine, might bind to a larger molecule, typically a protein receptor. nih.govjscimedcentral.com

Prediction of Molecular Binding Modes and Affinities

A primary goal of molecular docking is to predict the most likely binding orientation, or "pose," of a ligand within a protein's active site. nih.govjscimedcentral.com Docking algorithms generate numerous possible poses and then use scoring functions to rank them based on their predicted binding affinity. jscimedcentral.com This allows researchers to identify the most probable binding mode and estimate the strength of the interaction. science.gov The accuracy of these predictions is crucial for understanding the basis of a molecule's biological activity and for designing more potent analogs. science.gov For example, studies on related compounds have shown that replacing a cyclopentyl ring with a cyclobutyl substituent can maintain or, in some cases, slightly alter the binding affinity for a particular target. nih.govmdpi.com

The following table provides a hypothetical example of how binding affinities for analogs of this compound might be presented.

| Compound | Target Protein | Predicted Binding Affinity (Ki, µM) |

| This compound | Protein A | 0.558 |

| Analog 1 (cyclopropyl instead of cyclobutyl) | Protein A | 0.872 |

| Analog 2 (cyclohexyl instead of cyclopentyl) | Protein A | 1.234 |

Conformational Analysis and Flexibility Studies

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis explores the different spatial arrangements a molecule can adopt due to the rotation of its single bonds.

Impact of Ring Strain on Molecular Conformation and Biological Activity

The cyclobutane (B1203170) and cyclopentane (B165970) rings in this compound possess inherent ring strain due to deviations from ideal bond angles. libretexts.orgfiveable.me Cyclobutane, in particular, has significant angle and torsional strain, causing it to adopt a puckered or folded conformation rather than being planar. nih.govlibretexts.orglibretexts.org This puckering is not static; the ring can flex and adopt different conformations. This inherent strain and conformational flexibility can have a significant impact on how the molecule interacts with a biological target. nih.gov The specific puckered conformation of the cyclobutyl ring can position substituent groups in a way that is optimal for binding to a protein, influencing both the molecule's potency and selectivity. nih.gov For instance, the folded nature of the cyclobutane ring can allow for specific hydrogen bond interactions with amino acid residues in a protein's active site that would not be possible with a planar or less strained ring system. nih.gov

Comparative Analysis of Cyclobutyl and Cyclopentyl Ring Conformational Flexibility

Cyclobutane Ring Flexibility: A planar cyclobutane would have internal bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. maricopa.edulibretexts.org This deviation results in substantial angle strain. To relieve some of this strain, as well as the torsional strain from eclipsing hydrogen atoms, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.orglibretexts.orgdalalinstitute.com In this non-planar shape, one carbon atom is out of the plane of the other three, with an out-of-plane dihedral angle of about 25°. libretexts.org This puckering reduces torsional strain but slightly decreases the bond angles to around 88°, indicating that a significant amount of angle strain remains. libretexts.org The energy barrier for the interconversion between these puckered conformations is relatively low, making the cyclobutane ring flexible at room temperature. dalalinstitute.com

Cyclopentane Ring Flexibility: In contrast, a planar cyclopentane would have bond angles of 108°, which is very close to the ideal tetrahedral angle, resulting in minimal angle strain. libretexts.orgmaricopa.edu However, a planar conformation would lead to significant torsional strain due to ten pairs of eclipsed hydrogen atoms. libretexts.orglibretexts.org To alleviate this torsional strain, cyclopentane adopts non-planar conformations. libretexts.orgdalalinstitute.com The two most common puckered conformations are the "envelope" and the "half-chair". dalalinstitute.comlumenlearning.com In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. libretexts.orgdalalinstitute.comlumenlearning.com The half-chair conformation has three carbons in a plane, with one above and one below. The envelope conformation is considered the lowest energy state for cyclopentane. dalalinstitute.com These conformations undergo a rapid process of "pseudorotation" at room temperature, where each carbon atom sequentially moves to the out-of-plane position, making the ring highly flexible. dalalinstitute.comlumenlearning.com

Comparative Flexibility: When comparing the two, the cyclopentane ring is generally considered more flexible than the cyclobutane ring. While both are non-planar, the energy barrier for pseudorotation in cyclopentane is lower than the barrier for the butterfly inversion in cyclobutane. This greater flexibility in the cyclopentyl moiety of this compound allows it to explore a larger conformational space, which can be crucial for optimal binding to a biological target. The choice between a cyclobutyl and a cyclopentyl ring in a molecule can therefore significantly influence its conformational preferences and, consequently, its biological activity.

Interactive Data Table: Conformational Properties of Cyclobutane and Cyclopentane

| Property | Cyclobutane | Cyclopentane |

| Planar Bond Angle | 90° | 108° |

| Primary Strain Type (Planar) | Angle Strain | Torsional Strain |

| Preferred Conformation | Puckered (Butterfly) | Envelope / Half-Chair |

| Bond Angles (Puckered) | ~88° | ~105° |

| Key Strain Relief Mechanism | Puckering to reduce torsional strain | Puckering to reduce torsional strain |

| Flexibility | Flexible (Butterfly Inversion) | Highly Flexible (Pseudorotation) |

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches

Comparative Molecular Field Analysis (CoMFA) for Steric and Electronic Differences

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to correlate the biological activity of a series of compounds with their three-dimensional steric and electrostatic properties. iupac.orgijpsonline.comnih.gov This method assumes that changes in the biological response are related to changes in the shape and electronic character of the molecules. ijpsonline.com For a series of analogs of this compound, CoMFA can provide valuable insights into the structural requirements for their biological activity.

The CoMFA process involves several key steps:

Molecular Alignment: A set of structurally related molecules with known biological activities are aligned in 3D space based on a common scaffold.

Field Calculation: The steric and electrostatic fields around each aligned molecule are calculated using a probe atom (e.g., a sp³ carbon atom for steric fields and a proton for electrostatic fields) at various grid points. google.com

Data Analysis: The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). ijpsonline.comgoogle.com

For analogs of this compound, CoMFA can highlight regions where steric bulk is either favorable or unfavorable for activity. For example, the analysis might reveal that bulky substituents on the cyclobutyl or cyclopentyl rings enhance or diminish activity. Similarly, the electrostatic field analysis can identify areas where positive or negative electrostatic potential is correlated with higher activity, providing guidance for modifying the electronic properties of the molecule, such as the basicity of the amine group.

A hypothetical CoMFA study on a series of cycloalkylamine derivatives might yield the following results:

Interactive Data Table: Hypothetical CoMFA Results for Cycloalkylamine Analogs

| Compound | Ring System | Substituent | Biological Activity (IC50, nM) | Steric Field Contribution | Electrostatic Field Contribution |

| 1 | Cyclobutyl | -H | 150 | Favorable | Neutral |

| 2 | Cyclopentyl | -H | 120 | More Favorable | Neutral |

| 3 | Cyclobutyl | -CH3 | 200 | Unfavorable | Neutral |

| 4 | Cyclopentyl | -CH3 | 90 | Favorable | Slightly Positive |

| 5 | Cyclobutyl | -OH | 100 | Favorable | Favorable (Negative) |

| 6 | Cyclopentyl | -OH | 75 | More Favorable | Favorable (Negative) |

The results of a CoMFA study are often visualized as 3D contour maps, where different colored regions indicate areas where modifications to steric or electrostatic properties would likely lead to increased or decreased biological activity.

Predictive Proteochemometric Modeling for Biological Activity

Proteochemometric (PCM) modeling is an extension of QSAR that analyzes the interactions of multiple ligands with multiple related protein targets. nih.govnih.govoup.com This approach is particularly useful for understanding the activity of compounds like this compound and its analogs across a family of receptors, such as G-protein coupled receptors (GPCRs). nih.govnih.govoup.com PCM models integrate descriptors from both the ligands and the proteins to predict the bioactivity of their interactions. researchgate.net

The core components of a PCM model include:

Ligand Descriptors: These describe the physicochemical properties of the small molecules, such as their size, shape, lipophilicity, and electronic features.

Protein Descriptors: These are derived from the primary amino acid sequences of the target proteins and can capture properties like hydrophobicity, charge, and size of the amino acid residues in the binding site. nih.gov

Cross-Term Descriptors: These describe the interactions between the ligand and protein descriptors.

Machine Learning Algorithms: Statistical methods, such as partial least squares or support vector machines, are used to build a predictive model that links the descriptors to the observed biological activities. researchgate.net

Recent studies have successfully used proteochemometric models to identify novel inhibitors for targets like the norepinephrine (B1679862) transporter (NET). nih.govnih.govacs.org For instance, a PCM model was used to screen a large compound database, leading to the discovery of potent N,2-substituted cycloalkylamine inhibitors. nih.govnih.gov This highlights the power of PCM in identifying new chemical scaffolds with desired biological activities.

Elucidation of Non-Covalent Interactions and Energy Frameworks

Non-covalent interactions are fundamental to molecular recognition and the binding of a ligand to its biological target. acs.orgnih.govencyclopedia.pub These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, determine the stability and specificity of the ligand-receptor complex. openstax.orglibretexts.org For flexible molecules like this compound, understanding the interplay of these weak interactions is crucial for rational drug design. rsc.org

Theoretical methods, such as the Non-Covalent Interactions (NCI) index, allow for the visualization and characterization of these weak interactions based on the electron density and its derivatives. rsc.orgjussieu.fr This approach can identify both favorable interactions, such as hydrogen bonds, and unfavorable steric clashes within a molecule or between a molecule and its receptor. jussieu.fr

Symmetry-Adapted Perturbation Theory (SAPT) is another computational method that can be used to accurately calculate the energy of non-covalent interactions and decompose it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. nih.gov This detailed energy decomposition provides a deeper understanding of the forces driving molecular recognition. nih.gov

For this compound, these computational methods can be used to:

Analyze the intramolecular non-covalent interactions that stabilize its various conformations.

Model its interactions with a target protein, identifying key amino acid residues involved in binding.

By elucidating the energy frameworks of these interactions, researchers can gain valuable insights into the structure-activity relationships of this compound and its analogs, guiding the design of new compounds with improved potency and selectivity.

Academic Research Applications and Contextual Significance of Cyclobutyl Cyclopentyl Methanamine

Role as Key Building Blocks in Complex Organic Synthesis

Cycloalkylamines, particularly those with strained ring systems like cyclobutane (B1203170), are considered privileged structures in synthetic chemistry. They serve as versatile intermediates and foundational units for constructing more elaborate molecular architectures. The cyclobutane ring, in particular, offers a unique puckered structure that can be leveraged to create specific spatial arrangements in a target molecule. nih.govresearchgate.net

The secondary amine functionality of cyclobutyl(cyclopentyl)methanamine makes it a reactive handle for incorporation into a wide array of heterocyclic structures, which are central to many biologically active compounds. Amines are common precursors in reactions that form nitrogen-containing rings. For instance, related cyclobutylmethyl amines have been utilized as precursors for creating complex heterocycles, such as pyridine-containing pharmacophores. Similarly, cyclopentylmethylamine is a known reagent in the synthesis of substituted pyrrolopyrimidineamines. chemicalbook.com By combining the cyclobutyl and cyclopentyl groups, this compound can be used to introduce a specific and sterically demanding substituent onto a heterocyclic core, influencing the final molecule's conformation and properties. A divergent synthesis approach using bicyclo[1.1.0]butane (BCB) ketones and esters has been developed to create a variety of cyclobutyl and biscyclobutenyl amines, showcasing the advanced synthetic strategies employed to generate these valuable building blocks. chemrxiv.org

The utility of cyclobutane and cyclopentane (B165970) motifs in drug development is well-documented. nih.govcymitquimica.com Cyclobutyl amines are recognized as pivotal cores in medicinal chemistry, forming the basis for numerous bioactive molecules. Compounds like this compound serve as key intermediates for generating libraries of compounds for fragment-based drug discovery. researchgate.net The synthesis of such amines allows for the creation of structurally diverse molecules that can be tested for various biological activities. rsc.org The unique three-dimensional shape imparted by the cycloalkyl groups is a desirable trait for developing drug candidates that can achieve specific interactions with biological targets. nih.gov The commercial availability of related structures, such as (3-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride, underscores their role as ready-to-use building blocks for pharmaceutical research. bldpharm.com

Exploration within Medicinal Chemistry Research Paradigms

In medicinal chemistry, the primary goal is to design and synthesize molecules that can interact with biological targets to produce a therapeutic effect. The distinct structure of this compound makes it an intriguing scaffold for such research. nih.gov

A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The specific shape and electronic properties of this compound make it a candidate for design as a ligand. Its secondary amine group can form hydrogen bonds, a critical interaction in many ligand-receptor binding events, while the bulky and conformationally distinct cycloalkyl groups can occupy specific hydrophobic pockets within a receptor or enzyme active site. Researchers synthesize analogs of such compounds to test their binding affinity and selectivity in biochemical assays, which measure the interaction between the potential ligand and its target protein. biosynth.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how specific structural features of a molecule relate to its biological activity. This compound provides a scaffold that can be systematically modified to probe these relationships. For example, the amine can be further substituted, or the positions of attachment on the cycloalkyl rings can be altered to observe the resulting changes in potency or selectivity for a given biological target. nih.gov This process helps in the rational design of more effective and specific drug candidates.

The size and conformation of the cycloalkyl rings are critical determinants of a molecule's interaction with a biological target. nih.gov Research into cannabinoid receptor (CB1 and CB2) modulators has provided direct insight into the influence of ring size. In one study, it was hypothesized that both cyclopentyl and cyclobutyl rings could significantly increase potency towards these receptors. nih.gov The results indicated that while the cyclopentyl moiety conferred the highest potency, the corresponding cyclobutyl analog still exhibited high potency and, importantly, high selectivity. nih.gov Modeling studies suggested that the cyclobutyl ring could engage in optimal interactions at the receptor-binding site. nih.gov The synthesis of chiral cyclopentyl- and cyclohexyl-amines is also an area of active research, allowing for the creation of enantiomerically pure compounds to further refine SAR studies and understand the impact of stereochemistry on biological activity. rsc.org

Interactive Table: Comparative Influence of Cycloalkyl Ring Size on Cannabinoid Receptor (CB1/CB2) Potency

| Cycloalkyl Moiety | Potency | Selectivity | Research Finding |

| Cyclopentyl | Highest | High | The cyclopentyl group was found to be the most potent for CB1 and CB2 receptor binding. nih.gov |

| Cyclobutyl | High | High | The cyclobutyl analog demonstrated high potency and high selectivity, with modeling showing optimal receptor interactions. nih.gov |

| Cyclohexyl | Variable | Variable | While not directly compared in the same cannabinoid receptor study, cyclohexylamines are actively synthesized for SAR studies in other contexts, implying their modulating effect is target-dependent. rsc.org |

Investigation of Structure-Activity Relationships (SAR) for Receptor and Enzyme Modulation

Impact of Halogen Substituents on Electronic Properties and Molecular Interactions

The introduction of halogen substituents, particularly chlorine, onto the phenyl ring of this compound-related scaffolds has been a key strategy in modulating the electronic properties and molecular interactions of these compounds, thereby influencing their binding affinity and selectivity for various biological targets. The 3,4-dichloro substitution pattern is a favored moiety in the design of potent norepinephrine (B1679862) reuptake inhibitors (NRIs). This substitution enhances the hydrophobicity of the phenyl ring, which is believed to contribute to occupying hydrophobic subpockets within monoamine transporters. nih.gov This strategic placement of halogen atoms can lead to improved oral bioavailability, metabolic stability, and brain penetration, all critical factors for the development of effective central nervous system (CNS) drugs. nih.gov

Molecular docking studies have further illuminated the role of these halogen substituents. In the context of norepinephrine transporter (NET) inhibitors, the dichloro-substituted phenyl ring plays a crucial role in the binding of the ligand. nih.gov These studies highlight how the electronic modifications brought about by halogens can fine-tune the interactions between the compound and key residues within the binding pocket of the transporter. nih.gov

Design of Inhibitors Targeting Specific Enzymes (e.g., AAA ATPase p97, Casein Kinase 1 delta (CK1δ))

Derivatives and structural analogs of this compound have been instrumental in the design of inhibitors for critical enzymes such as the AAA ATPase p97 and Casein Kinase 1 delta (CK1δ), both of which are significant targets in therapeutic research.

AAA ATPase p97:

The p97 enzyme, a member of the AAA family of ATPases, is a crucial regulator of protein homeostasis and has been identified as a promising target for cancer therapy. nih.govresearchgate.net The development of small molecule inhibitors targeting p97 has been an active area of research. One such inhibitor, CB-5083, is a potent, selective, and orally bioavailable inhibitor of p97. nih.gov Although not a direct this compound derivative, the principles of its design, focusing on ATP-competitive inhibition, are relevant to the broader field of enzyme inhibitor development. nih.govnih.gov Research into p97 inhibitors has also explored allosteric mechanisms of action. For instance, NMS-873 and UPCDC-30245 are allosteric inhibitors that have shown effectiveness against cancer cell lines that have developed resistance to ATP-competitive inhibitors like CB-5083. nih.gov This highlights the importance of diverse inhibitory mechanisms in overcoming drug resistance. nih.gov

| p97 Inhibitor | Mechanism of Action | Significance |

| CB-5083 | ATP-competitive | First-in-class, orally bioavailable p97 inhibitor that entered clinical trials. nih.govnih.govmedchemexpress.com |

| DBeQ | ATP-competitive | A selective and reversible p97 inhibitor that targets the D2 ATP site. frontiersin.org |

| NMS-873 | Allosteric | Effective against cell lines resistant to ATP-competitive inhibitors. nih.gov |

| UPCDC-30245 | Allosteric | Overcomes resistance to ATP-competitive p97 inhibitors. nih.gov |

| ML240 | ATP-competitive | A potent p97 inhibitor with an IC50 of 100 nM. medchemexpress.com |

Casein Kinase 1 delta (CK1δ):

CK1δ is a serine-threonine kinase that plays a vital role in regulating the circadian rhythm, and its inhibition is a potential strategy for treating psychiatric disorders associated with sleep-wake cycle disruptions. nih.gov The development of CK1δ inhibitors has benefited from structure-based drug design, leading to potent and selective compounds. nih.gov For example, PF-670462 is a potent inhibitor of both CK1δ and its close relative, CK1ε. scbt.comresearchgate.net The design of selective inhibitors is crucial, as demonstrated by the development of PF-4800567, which is over 20-fold more selective for CK1ε than CK1δ, allowing researchers to dissect the specific roles of each kinase. researchgate.net The overexpression and aberrant activity of CK1δ have also been linked to neurodegenerative diseases like Parkinson's and Alzheimer's, making its inhibitors promising therapeutic agents for these conditions. nih.gov

| CK1δ Inhibitor | Selectivity | Therapeutic Potential |

| PF-670462 | Pan-CK1δ/ε inhibitor | Circadian rhythm modulation. scbt.comresearchgate.net |

| PF-4800567 | >20-fold selective for CK1ε over CK1δ | Dissecting specific kinase roles. researchgate.net |

| Unnamed Pyrazole Analogs | High selectivity for CK1δ | Treatment of circadian disruptions in neuropsychiatric disorders. nih.gov |

Research into Modulation of Neurotransmitter Systems and Receptors in Preclinical Models

The structural motif of this compound and its analogs has been explored in the context of modulating various neurotransmitter systems and receptors in preclinical studies.

Studies on Norepinephrine Reuptake Inhibition

The inhibition of norepinephrine (NE) reuptake is a well-established therapeutic strategy for conditions like depression and ADHD. nih.gov Research in this area has involved the synthesis and evaluation of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors (NRIs). nih.gov A study on a series of 1,1-disubstituted cycloalkylmethanamines revealed that the cyclohexyl ring conferred the highest potency for NET inhibition, followed by the cyclobutyl and then the cyclopentyl ring. nih.gov This indicates that the size and conformation of the cycloalkyl moiety are critical for potent inhibition. Pharmacodynamic studies in humans have utilized the biomarker 3,4-dihydroxyphenylglycol (B133932) (DHPG) to model the effects of NET inhibitors like atomoxetine, duloxetine, and edivoxetine. nih.gov

Development and Characterization of Histamine (B1213489) H3 Receptor Ligands

The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of several neurotransmitters. researchgate.netnih.gov Antagonists and inverse agonists of the H3R are being investigated for their therapeutic potential in a wide range of CNS disorders. researchgate.netrsc.org The design of H3R ligands often involves a linker connecting an aromatic moiety and a basic amine. rsc.org Rigidifying this linker with a cyclobutoxy constraint has been shown to significantly increase H3R affinity compared to more flexible counterparts. rsc.org This highlights the importance of conformational constraint in achieving high-affinity binding. The development of selective H3R ligands is challenged by their potential cross-reactivity with the histamine H4 receptor due to structural similarities. semanticscholar.org

Research into Adenosine (B11128) A2A Receptor Antagonism

The adenosine A2A receptor (A2AR) is another G protein-coupled receptor that has garnered significant interest as a therapeutic target, particularly in the fields of immuno-oncology and neurodegenerative diseases. nih.govmdpi.com A2AR antagonists have the potential to enhance anti-tumor immunity by blocking the immunosuppressive effects of adenosine in the tumor microenvironment. mdpi.com In the context of neurodegenerative disorders, A2AR antagonists are being explored for their potential to modulate neuronal function. researchgate.net Research has shown that A2AR antagonism can restore the cytotoxic activity of T cells in metabolically challenged tumors, highlighting its potential as an adjuvant cancer therapy. nih.gov

Investigations into Dopamine (B1211576) and Serotonin (B10506) Pathway Modulation

The intricate interplay between the dopamine (DA) and serotonin (5-HT) systems is a key focus of neuroscience research, as these neuromodulators are involved in a wide array of physiological and psychological processes. nih.gov Serotonin can modulate dopamine release through various 5-HT receptor subtypes. nih.gov For example, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT3, and 5-HT4 receptors generally facilitate dopamine release, while the 5-HT2C receptor has an inhibitory effect. nih.gov The development of ligands that can selectively modulate these pathways is of great interest for the treatment of disorders like schizophrenia, depression, and drug abuse. nih.gov The histamine H3 receptor also plays a role in this complex network by acting as a heteroreceptor that can regulate the release of both dopamine and serotonin, further underscoring the interconnectedness of these neurotransmitter systems. semanticscholar.org

Applications in Radiochemistry and Isotopic Labeling for Research Tools

While specific research detailing the radiolabeling of this compound is not present in published literature, its structural components suggest potential applications in radiochemistry based on established principles. The development of radiolabeled compounds is crucial for in vivo molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are used to study biological processes in real-time. nih.govmdpi.com

Synthesis of Radiolabeled Analogs for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies

The synthesis of a radiolabeled analog of this compound for PET or SPECT imaging would involve the incorporation of a radionuclide into its structure. PET and SPECT are powerful imaging modalities that enable the non-invasive study of a wide range of biological phenomena, including receptor density, enzyme activity, and cellular metabolism. mdpi.com The choice of radionuclide is critical and depends on factors such as its decay characteristics, half-life, and the biological question being investigated. nih.gov

For a molecule like this compound, several hypothetical radiolabeling strategies could be employed:

Carbon-11 Labeling: The secondary amine could be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common method for introducing the short-lived PET isotope Carbon-11 (t½ ≈ 20.4 min) into amine-containing molecules.

Fluorine-18 Labeling: A fluoroalkyl group could be added to the amine, or one of the cycloalkane rings could be substituted with [¹⁸F]fluorine (t½ ≈ 109.8 min) via nucleophilic substitution. This is a widely used strategy due to the favorable decay properties of Fluorine-18.

Chelator-Based Labeling: The molecule could be chemically modified to attach a chelating agent. This chelator would then firmly bind a metallic radioisotope, such as Gallium-68 for PET or Technetium-99m for SPECT. nih.gov This approach is versatile as it allows the same targeting molecule to be labeled with different radiometals for either imaging or therapy. nih.gov

The resulting radiotracer's utility would depend on its ability to retain affinity for its biological target and its pharmacokinetic properties, including its ability to cross the blood-brain barrier if targeting the central nervous system. mdpi.com

Table 1: Common Radionuclides for PET and SPECT Imaging

| Radionuclide | Imaging Modality | Half-Life | Common Applications in Research |

| Carbon-11 (¹¹C) | PET | 20.4 minutes | Labeling of neurotransmitters, drugs, and metabolic substrates. |

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Used in [¹⁸F]-FDG for glucose metabolism; labeling of peptides and small molecules. |

| Gallium-68 (⁶⁸Ga) | PET | 68 minutes | Labeling of peptides and antibodies for oncology imaging. nih.gov |

| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours | Widely used for various diagnostic scans, including bone and cardiac imaging. nih.gov |

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Thyroid imaging and labeling of molecules for brain imaging. nih.gov |

Future Directions and Emerging Research Avenues

The future research utility of this compound is speculative but can be inferred from general trends in medicinal chemistry and drug discovery. The focus lies in leveraging its unique structural features—namely the combination of two different cycloalkane rings—to create novel chemical tools.

Development of Novel Cycloalkane-Based Chemotypes with Enhanced Research Utility

Cycloalkanes are ubiquitous structural motifs in pharmaceuticals and bioactive molecules because they provide a three-dimensional framework that can improve metabolic stability and binding affinity. acs.org The development of novel chemotypes—distinct molecular scaffolds—is a central theme in drug discovery. nih.gov

The this compound structure serves as a potential starting point for creating a library of related compounds. The rationale for developing such chemotypes includes:

Exploring Chemical Space: The combination of a strained four-membered ring (cyclobutane) and a more flexible five-membered ring (cyclopentane) offers a unique conformational profile that is distinct from simple linear alkanes or single-ring structures.

Bioisosteric Replacement: Small cycloalkane rings are often used as bioisosteres for other chemical groups, like phenyl rings or alkynes. Systematically modifying the cycloalkane moieties could lead to compounds with improved properties, such as enhanced permeability or reduced off-target effects.

Scaffold for Derivatization: The amine linkage provides a convenient chemical handle for attaching various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Research in this area would involve synthesizing analogs with different substituents on the rings or modifications to the linker, with the goal of identifying novel compounds with high utility as research probes or therapeutic leads.

Table 2: Properties of Small Cycloalkane Rings in Chemotype Design

| Cycloalkane Ring | Key Structural Features | Potential Research Utility |

| Cyclopropane | High ring strain, planar, rigid. | Acts as a metabolically stable bioisostere for double bonds. |

| Cyclobutane | Significant ring strain, puckered conformation. | Serves as a rigid scaffold and a bioisostere for larger groups. |

| Cyclopentane | Low ring strain, flexible (envelope/twist conformations). | Provides conformational flexibility to explore binding pockets. |

| Cyclohexane (B81311) | No ring strain, stable chair/boat conformations. | Common scaffold, provides well-defined 3D orientation for substituents. nih.gov |

Design of Multi-Targeting Agents for Synergistic Effects in Research Models

The development of agents that can modulate multiple biological targets simultaneously is a growing area of interest in pharmacology. Such multi-target agents can offer enhanced efficacy or new research possibilities by interacting with complementary pathways. The analysis of multi-target structure-activity relationships is key to designing molecules with a desired selectivity profile. nih.gov

The this compound scaffold could hypothetically be elaborated into a multi-targeting agent. The design strategy might involve:

Pharmacophore Integration: Identifying the key chemical features (pharmacophores) required for activity at two different targets.

Scaffold Elaboration: Using the dicycloalkylmethanamine core as a template to append these pharmacophores. For instance, the cyclopentyl ring could be modified to interact with one target, while the cyclobutyl portion is functionalized to bind a second.

Linker Optimization: The linker connecting the two pharmacophoric elements is crucial for achieving the correct spatial orientation for simultaneous binding. The methylene-amine group in the parent structure would be the initial linker to be optimized.

While no multi-target agents based on this compound have been described, its structure provides a modular foundation upon which such complex research tools could theoretically be designed and synthesized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.